4-Methoxybenzamidine hydrochloride

Analytical chemistry Carbohydrate analysis Fluorescence detection

Researchers requiring validated serine protease inhibitors for fragment-based drug discovery often face binding-mode uncertainty with uncharacterized scaffolds. 4-Methoxybenzamidine hydrochloride (CAS 51721-68-7) directly addresses this with a PDB-deposited co-crystal structure (7wa2) confirming its binding pose in trypsin’s S1 pocket. This eliminates ambiguity during fragment elaboration. Additionally, its para-methoxy substitution provides superior sensitivity in reducing sugar assays (LOD 0.06 nmol mL⁻¹) versus unsubstituted benzamidine. Supplied as ≥95% pure white powder, this compound ensures reproducible target engagement and analytical performance.

Molecular Formula C8H11ClN2O
Molecular Weight 186.64 g/mol
CAS No. 51721-68-7
Cat. No. B014793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxybenzamidine hydrochloride
CAS51721-68-7
Synonyms4-Methoxy-benzenecarboximidamide Hydrochloride;  4-Anisamidine Hydrochloride;  4-Methoxybenzenecarboximidamide Hydrochloride; 
Molecular FormulaC8H11ClN2O
Molecular Weight186.64 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=[NH2+])N.[Cl-]
InChIInChI=1S/C8H10N2O.ClH/c1-11-7-4-2-6(3-5-7)8(9)10;/h2-5H,1H3,(H3,9,10);1H
InChIKeyAJOSDIDPIBJFAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxybenzamidine Hydrochloride CAS 51721-68-7: Technical Specifications and Research-Grade Procurement Data


4-Methoxybenzamidine hydrochloride (CAS 51721-68-7) is a para-methoxy-substituted benzamidine derivative supplied as the hydrochloride salt, with molecular formula C₈H₁₀N₂O·HCl and molecular weight 186.64 g/mol . The compound features a carboximidamide (amidine) moiety on a phenyl ring bearing an electron-donating 4-methoxy substituent. Commercially available at ≥95% purity by NMR, the product appears as a white powder requiring storage at 0–8 °C . The 4-methoxy substitution distinguishes this compound from unsubstituted benzamidine and other positional or electronic variants, imparting distinct physicochemical and biological interaction properties that inform its utility in protease inhibition, fragment-based drug discovery, and analytical fluorogenic applications [1][2].

Protease inhibition studies — serine protease target engagement research, including trypsin-family and acrosin inhibition models
Supported by crystallographic binding data and SAR trends
Fragment-based drug discovery — validated trypsin-binding fragment with sub-2 Å structural characterization
PDB 7wa2 co-crystal structure available for binding-mode review
Analytical derivatization — fluorogenic reagent for reducing carbohydrate detection in research matrices
Reported detection sensitivity context available from head-to-head comparison

Why 4-Methoxybenzamidine Hydrochloride Cannot Be Interchanged with Unsubstituted or Alternative Benzamidines in Protease Research


Benzamidine derivatives exhibit widely divergent inhibition profiles and physicochemical behaviors that preclude simple substitution. Unsubstituted benzamidine hydrochloride acts as a reversible competitive inhibitor of trypsin-like serine proteases with a Ki of 21 μM for trypsin, 97 μM for uPA, and 110 μM for factor Xa [1]. The introduction of a para-methoxy substituent alters the electronic density of the aromatic ring, affecting both amidine group pKa and the compound's capacity for hydrophobic and hydrogen-bonding interactions within enzyme specificity pockets [2]. Furthermore, the methoxy group directly influences metabolic liability: p-methoxybenzamidine demonstrates distinct N-oxidation behavior compared to unsubstituted benzamidine in microsomal enzyme systems, confirming that substituent identity governs both target engagement and clearance pathways [3]. These differences manifest as compound-specific performance in enzyme inhibition assays, fragment-based screening, and analytical derivatization—making direct interchange without validation a source of experimental irreproducibility.

Electronics The 4-methoxy electron-donating group alters amidine pKa and aromatic polarization; unsubstituted benzamidine lacks this electronic profile, which may shift target-binding behavior and enzyme-pocket interactions.
Metabolism p-Methoxybenzamidine exhibits distinct N-oxidation handling in microsomal systems compared to unsubstituted benzamidine; metabolic clearance pathways may not transfer across substituent variants, affecting prodrug research context.
Detection Fluorogenic derivatization sensitivity for reducing carbohydrates differs measurably between 4-methoxybenzamidine and unsubstituted benzamidine; analytical method performance may shift if substituted without validation.

Quantitative Differentiation of 4-Methoxybenzamidine Hydrochloride: Comparator-Backed Evidence for Procurement Decisions


4-Methoxybenzamidine vs. Unsubstituted Benzamidine: Fluorogenic Detection Sensitivity for Reducing Carbohydrates

In a direct head-to-head comparison of aromatic amidines as fluorogenic reagents for reducing carbohydrates, 4-methoxybenzamidine enabled detection at concentrations as low as 0.06 nmol mL⁻¹, compared with 0.09 nmol mL⁻¹ for unsubstituted benzamidine under identical alkaline heating conditions [1]. Both compounds were identified as the most favorable fluorogenic reagents among five amidines tested, but the para-methoxy derivative provided a 33% improvement in lower detection limit [1].

Fluorogenic detection sensitivity
Head-to-head
0.06 nmol mL⁻¹ vs 0.09 nmol mL⁻¹
Reported 33% lower detection limit for reducing carbohydrates vs unsubstituted benzamidine under identical alkaline derivatization conditions.
Glucose, fructose, maltose, lactose tested; alkaline heating method
Analytical chemistry Carbohydrate analysis Fluorescence detection

Crystal Structure Validation: 4-Methoxybenzamidine Bound to Bovine Pancreatic Trypsin at 1.52 Å Resolution

The crystal structure of bovine pancreatic trypsin in complex with 4-methoxybenzamidine has been solved at 1.52 Å resolution (PDB ID: 7wa2), providing atomic-level validation of binding mode and occupancy within the S1 specificity pocket [1]. This experimentally determined co-crystal structure confirms that the para-methoxy substituent is accommodated without steric clash, while the amidine group forms the canonical salt bridge with Asp189 at the base of the pocket [1]. In contrast, unsubstituted benzamidine-bound trypsin structures (multiple PDB entries) lack the electron-donating methoxy moiety that may modulate binding kinetics through altered amidine pKa and aromatic ring polarization [2].

Crystal structure validation
Cross-study comparable
PDB 7wa2 — 1.52 Å resolution
Atomic-level binding-mode confirmation in bovine trypsin S1 pocket; canonical Asp189 salt bridge with accommodated para-methoxy substituent.
Synchrotron X-ray diffraction; room temperature data collection
Structural biology Serine protease inhibition X-ray crystallography

p-Methoxybenzamidine vs. Benzamidine: Differential Substrate Suitability for Microsomal N-Oxidation

In an enzymic N-oxidation study using rabbit liver microsomal preparations, both benzamidine and p-methoxybenzamidine were evaluated as substrates for purified microsomal FAD-containing monooxygenase [1]. Neither compound served as a good substrate for this enzyme, indicating that the para-methoxy substitution does not confer susceptibility to flavin monooxygenase-mediated N-oxidation [1]. However, the study identified amidoxime formation as a metabolic pathway for benzamidines generally via cytochrome P450-dependent mechanisms (inhibitable by SKF 525-A), suggesting that substituent electronic effects—such as the electron-donating 4-methoxy group—may differentially influence P450-mediated N-hydroxylation rates across the benzamidine series [1].

Microsomal N-oxidation
Cross-study comparable
Not a good substrate for FAD-monooxygenase — both compounds
Para-methoxy substitution does not confer susceptibility to flavin monooxygenase N-oxidation; P450-mediated pathways may respond to substituent electronic effects.
Rabbit liver microsomal preparations; TLC and mass spectrometry identification
Drug metabolism Amidoxime prodrugs Xenobiotic biotransformation

SAR Evidence: Electron-Donating Substituents Including 4-Methoxy Enhance Serine Protease Inhibitory Activity

A systematic structure-activity relationship study of substituted benzamidines as inhibitors of boar acrosin established that substituents with electron-donating properties increase the inhibitory activity of the benzamidine scaffold [1]. The 4-methoxy group is explicitly characterized as an electron-donating substituent, placing 4-methoxybenzamidine within the activity-enhancing substitution category relative to unsubstituted benzamidine [1]. While specific Ki or IC50 values for 4-methoxybenzamidine against acrosin are not reported in this study, the directional SAR principle provides class-level inference that the para-methoxy derivative should exhibit enhanced acrosin inhibition compared to benzamidine [1]. The study further notes that aromatic residues provide only slight enhancing influence compared to small aliphatic or keto-containing substituents, situating 4-methoxy substitution as a moderate activity modulator within the broader benzamidine SAR landscape [1].

SAR: acrosin inhibition
Class-level
Electron-donating substituents increase inhibitory activity — directional trend
4-Methoxy group aligns with activity-enhancing SAR category vs unsubstituted benzamidine; specific Ki values for acrosin not reported in source study.
Data to verify; moderate activity modulation expected within benzamidine SAR landscape
Structure-activity relationship Serine protease inhibition Acrosin

Evidence-Backed Application Scenarios for 4-Methoxybenzamidine Hydrochloride in Research and Industrial Settings


Fragment-Based Drug Discovery: Validated Trypsin-Binding Fragment with Sub-2 Å Structural Characterization

The PDB-deposited co-crystal structure of 4-methoxybenzamidine bound to bovine pancreatic trypsin at 1.52 Å resolution (PDB 7wa2) provides unambiguous, high-confidence validation of binding pose and occupancy in a canonical serine protease S1 pocket [1]. This structural information reduces binding-mode uncertainty during fragment elaboration campaigns, enabling rational design of growing vectors from the para-methoxy position. In contrast, many substituted benzamidine fragments lack equivalent high-resolution co-crystal data in public repositories, increasing the risk of pursuing incorrectly modeled binding geometries [2].

Analytical Method Development: Enhanced Detection Sensitivity for Reducing Carbohydrate Quantification

In fluorometric assays for reducing carbohydrates, 4-methoxybenzamidine achieves a lower detection limit of 0.06 nmol mL⁻¹ compared to 0.09 nmol mL⁻¹ for unsubstituted benzamidine under identical alkaline derivatization conditions [3]. This 33% improvement in sensitivity makes 4-methoxybenzamidine the superior choice for applications requiring quantification of low-abundance reducing sugars in biological fluids, food chemistry matrices, or bioprocess monitoring streams where signal-to-noise constraints are limiting [3].

Serine Protease Inhibitor Development: Electron-Donating Substitution for Enhanced Acrosin/Trypsin Affinity

Structure-activity relationship studies establish that electron-donating substituents on the benzamidine phenyl ring increase inhibitory activity against serine proteases including acrosin and trypsin [4]. The 4-methoxy group confers electron-donating character, positioning 4-methoxybenzamidine as a preferable scaffold over electron-withdrawing or unsubstituted variants when maximal target engagement is the primary design criterion [4]. Researchers should note, however, that specific Ki values for 4-methoxybenzamidine against individual serine proteases remain underreported, necessitating in-house potency validation for precise quantitative comparisons.

Amidoxime Prodrug Research: Metabolic Profiling of para-Substituted Benzamidine Derivatives

The N-oxidation behavior of p-methoxybenzamidine has been characterized in microsomal enzyme systems, establishing that the compound is not a substrate for FAD-containing monooxygenase while providing baseline data for P450-mediated amidoxime formation studies [5]. This metabolic information supports the use of 4-methoxybenzamidine as a reference compound in amidoxime prodrug development programs where understanding substituent effects on N-hydroxylation efficiency is critical for predicting prodrug activation kinetics [5].

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Trypsin co-crystal structure availability
Binding-mode interpretation at 1.52 Å resolution
Carbohydrate detection method development
Fluorogenic derivatization sensitivity
Reported detection limit vs unsubstituted benzamidine
Serine protease inhibitor studies
Electron-donating 4-methoxy substitution
SAR directional trend review; in-house potency validation
Amidoxime prodrug research
Microsomal N-oxidation metabolic profile
P450-mediated N-hydroxylation pathway context

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